molecular formula C19H21N3O2 B13101384 N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-82-7

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13101384
CAS No.: 919107-82-7
M. Wt: 323.4 g/mol
InChI Key: KUVPBMKJAVRMQR-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a chemical compound for research use only, provided for pharmaceutical and biological investigations. Indazole-containing scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities . These compounds are of significant interest for developing therapeutics in areas including oncology, inflammation, and neurodegenerative diseases . The indazole core is a key pharmacophore in several FDA-approved drugs, such as the multi-kinase inhibitor pazopanib, the 5-HT3 receptor antagonist granisetron used as an antiemetic, and the vascular endothelial growth factor receptor inhibitor axitinib . Research into indazole derivatives often focuses on their potential as receptor agonists and antagonists, with numerous compounds featuring this scaffold currently in various stages of clinical trials . This specific derivative, with its benzyl and propyl substitutions, is made available to support ongoing research exploring structure-activity relationships and the therapeutic potential of novel indazole carboxamides. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

919107-82-7

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-3-methoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-3-11-22-19(24-2)16-10-9-15(12-17(16)21-22)18(23)20-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)

InChI Key

KUVPBMKJAVRMQR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The indazole derivative’s synthesis likely requires regioselective substitution to avoid isomer formation, a hurdle less pronounced in simpler benzamides .
  • Crystallographic Analysis : SHELX-based refinement (as in ) would be critical for resolving conformational details, particularly the propyl chain’s rotameric states .

Biological Activity

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, characterized by a unique molecular structure that includes a benzyl group, a methoxy group, and a carboxamide functional group. This compound has attracted significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The structural features that contribute to its biological activity include:

  • Benzyl Group : Enhances lipophilicity and biological interactions.
  • Methoxy Group : May influence receptor binding and solubility.
  • Carboxamide Group : Potentially involved in hydrogen bonding with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity, although further investigation is needed to understand its efficacy against specific pathogens.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeCell Line/TargetIC50 (µM)Observations
CytotoxicityA549 (Lung Cancer)5.4Significant reduction in cell viability.
Anti-inflammatoryRAW 264.7 (Macrophages)12.0Decreased TNF-alpha production.
AntimicrobialE. coli15.0Inhibition of bacterial growth.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptosis : It appears to induce apoptosis in cancer cells, promoting programmed cell death.

Case Studies

  • Case Study on Lung Cancer Treatment : A study evaluated the efficacy of this compound in A549 lung cancer cells. Results indicated an IC50 value of 5.4 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics.
  • Anti-inflammatory Research : In RAW 264.7 macrophages, the compound significantly reduced TNF-alpha levels at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.

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